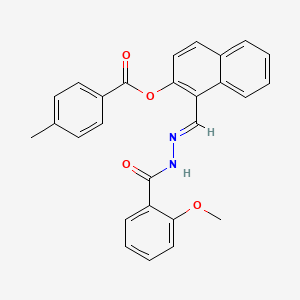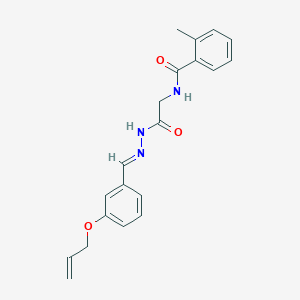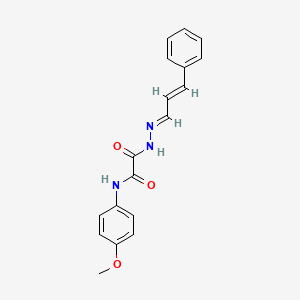
1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-(2-méthoxybenzoyl)carbohydrazonoyl)-2-naphtyl 4-méthylbenzoate est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure moléculaire unique, qui comprend un groupe méthoxybenzoyle, un groupe carbohydrazonoyl, un groupe naphtyl et un groupe méthylbenzoate. La présence de ces groupes fonctionnels contribue à la réactivité du composé et à son utilité potentielle dans différentes réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2-(2-méthoxybenzoyl)carbohydrazonoyl)-2-naphtyl 4-méthylbenzoate implique généralement des techniques de synthèse organique en plusieurs étapes. Une approche courante consiste en la réaction de condensation entre le chlorure de 2-méthoxybenzoyle et la carbohydrazide, suivie du couplage de l'intermédiaire résultant avec la 2-naphtylamine et l'acide 4-méthylbenzoïque. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme la triéthylamine ou la pyridine pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées pourraient être utilisées pour améliorer l'efficacité et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-(2-méthoxybenzoyl)carbohydrazonoyl)-2-naphtyl 4-méthylbenzoate peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Le groupe carbohydrazonoyl peut être réduit pour former des dérivés d'hydrazine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Réactifs comme les halogènes (Cl2, Br2) ou les nucléophiles (NH3, OH-).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut produire de l'acide méthoxybenzoïque, tandis que la réduction du groupe carbohydrazonoyl peut produire des dérivés d'hydrazine.
Applications De Recherche Scientifique
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de médicaments pour diverses maladies.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 1-(2-(2-méthoxybenzoyl)carbohydrazonoyl)-2-naphtyl 4-méthylbenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier à des enzymes ou à des récepteurs, inhibant ou activant potentiellement leur activité. Par exemple, le groupe méthoxybenzoyle peut interagir avec les sites actifs des enzymes, tandis que le groupe naphtyl pourrait faciliter la liaison à des poches hydrophobes dans les protéines.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Methoxybenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. For example, the methoxybenzoyl group may interact with enzyme active sites, while the naphthyl group could facilitate binding to hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 2-méthoxy-4-(2-(4-méthoxybenzoyl)carbohydrazonoyl)phényle
- Benzoate de 2-méthoxy-4-(2-(3-méthoxybenzoyl)carbohydrazonoyl)phényle 4-méthyl
Unicité
Le 1-(2-(2-méthoxybenzoyl)carbohydrazonoyl)-2-naphtyl 4-méthylbenzoate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et des applications potentielles. La présence à la fois de groupes méthoxy et naphtyl renforce sa polyvalence dans les réactions chimiques et son activité biologique potentielle.
Propriétés
Numéro CAS |
765274-28-0 |
|---|---|
Formule moléculaire |
C27H22N2O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[1-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H22N2O4/c1-18-11-13-20(14-12-18)27(31)33-25-16-15-19-7-3-4-8-21(19)23(25)17-28-29-26(30)22-9-5-6-10-24(22)32-2/h3-17H,1-2H3,(H,29,30)/b28-17+ |
Clé InChI |
VASCSJCVYSLCIH-OGLMXYFKSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=CC=C4OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12008698.png)
![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B12008729.png)
![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)




![5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12008762.png)
![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)

![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)
![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)
